molecular formula C17H19N5O2 B2657816 N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941958-17-4

N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2657816
CAS No.: 941958-17-4
M. Wt: 325.372
InChI Key: BXHBDJIRVKCSHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications

Triazines and Related Products A study by Baig & Stevens (1981) explores the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, which are structurally related to the compound . These compounds demonstrate a range of chemical behaviors, including reactions with secondary heteroalicyclic amines to form amides, highlighting their potential for diverse chemical applications.

Cycloaddition Reaction Studies The cycloaddition reactions of nitrile oxides, discussed by Gucma & Gołębiewski (2014), provide insights into the synthesis of novel compounds, including those related to the triazine family. This research underscores the versatility of these reactions in creating complex structures, which could be applicable to the synthesis of N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide.

Cytotoxic Activity of Carboxamide Derivatives Research by Deady et al. (2000) investigates the cytotoxic activity of benzimidazo[2,1-a]isoquinolines with carboxamide side chains. This study highlights the biological activity of carboxamide derivatives, suggesting potential applications in drug development and cancer research.

Synthesis of Thiazolo and Triazolo Derivatives A study by Haiza et al. (2000) on the synthesis of thiazolo and triazolo pyrimidines and pyrimido[2,1-c]triazine derivatives provides insights into the synthesis of complex heterocyclic compounds. This research is relevant for understanding the synthesis pathways that could be applied to the compound .

Antitumor Imidazotetrazines The study on antitumor imidazotetrazines by Stevens et al. (1984) discusses the synthesis and chemistry of novel broad-spectrum antitumor agents, highlighting the potential of imidazotetrazines in medical research and drug development.

Properties

IUPAC Name

N-cyclopentyl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-15(18-12-6-4-5-7-12)14-16(24)22-11-10-21(17(22)20-19-14)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBDJIRVKCSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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